(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride
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Overview
Description
(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride typically involves diastereoselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral starting materials and catalysts to achieve high diastereoselectivity. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, benefiting from its unique stereochemistry
Mechanism of Action
The mechanism of action of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-2,4-Dimethylpentanedioic acid
- (2S,4S)-2,4-Dimethyl-1-hexanol
- (2R,3S,4S)-1-acetyl-2-(4-methoxybenzyl)-3,4-pyrrolidinediol
Uniqueness
What sets (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring precise chiral interactions .
Properties
IUPAC Name |
(2S,4R)-2,4-diaminopentanedioic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-VNVXCASUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855674 |
Source
|
Record name | (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88155-56-0 |
Source
|
Record name | (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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